Bis(4-chlorophenyl)iodanium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl)iodanium fluoride is a hypervalent iodine compound known for its unique chemical properties and reactivity. This compound is part of the diaryliodonium salts family, which are widely used in organic synthesis due to their ability to act as electrophilic arylating agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl)iodanium fluoride typically involves the reaction of 4-chloroiodobenzene with a suitable oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This reaction proceeds through the formation of an intermediate iodonium species, which then reacts with fluoride ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chlorophenyl)iodanium fluoride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers the aryl group to nucleophiles.
Coupling Reactions: It is used in metal-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorophenyl)iodanium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent in organic synthesis, enabling the formation of complex molecules.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their functions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of bis(4-chlorophenyl)iodanium fluoride involves the transfer of the aryl group to a nucleophile. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-fluorophenyl)iodonium chloride
- Bis(4-bromophenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium chloride
Uniqueness
Bis(4-chlorophenyl)iodanium fluoride is unique due to the presence of chlorine atoms, which influence its reactivity and stability. Compared to its fluorinated and brominated counterparts, it offers different reactivity profiles and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
115973-99-4 |
---|---|
Molekularformel |
C12H8Cl2FI |
Molekulargewicht |
369.00 g/mol |
IUPAC-Name |
bis(4-chlorophenyl)iodanium;fluoride |
InChI |
InChI=1S/C12H8Cl2I.FH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
InChI-Schlüssel |
WVUREDHDLOWIND-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.